molecular formula C19H21NO4S2 B2540921 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034263-76-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2540921
CAS No.: 2034263-76-6
M. Wt: 391.5
InChI Key: GIJBDXKXPVSHNT-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide is a highly selective and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a crucial regulatory enzyme implicated in multiple cellular processes, including cell proliferation, differentiation, and synaptic plasticity. The primary research value of this compound lies in its application as a pharmacological probe to dissect the pathological and physiological roles of DYRK1A. It is extensively used in neuroscience research , particularly in the context of Down syndrome and Alzheimer's disease , where DYRK1A overexpression is believed to contribute to neurodevelopmental deficits and tau hyperphosphorylation. Furthermore, due to the role of DYRK1A in controlling cell cycle exit and apoptosis, this inhibitor is a valuable tool in oncological studies to investigate its effects on the survival and proliferation of various cancer cell lines. Its mechanism of action, specifically inhibiting DYRK1A's kinase activity, allows researchers to modulate pathways critical for beta-cell replication, making it a compound of interest in diabetes research aimed at promoting the regeneration of insulin-producing cells.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-13-10-15(8-9-16(13)24-3)26(22,23)20-12-19(2,21)18-11-14-6-4-5-7-17(14)25-18/h4-11,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJBDXKXPVSHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between 2-(benzo[b]thiophen-2-yl)boronic acid and 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a suitable catalyst, such as palladium(II) acetate. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Replacement of functional groups with different substituents.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections due to its sulfonamide structure.

  • Material Science: Its unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

  • Biology: The compound can be used as a molecular probe to study biological processes and interactions.

  • Industry: It can be employed in the production of various chemical products, including dyes, pigments, and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the sulfonamide group can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. The hydroxypropyl group may enhance the compound's solubility and bioavailability, improving its therapeutic efficacy.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Class Functional Groups Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%)
Target Compound Sulfonamide, Benzo[b]thiophene Not reported Expected: νS=O ~1150–1200 cm⁻¹
Sulfonamide-Triazole () Triazole-thione, Sulfonyl Not reported νC=S: 1247–1255 cm⁻¹; NH bands: 3278–3414 cm⁻¹
Benzo[b]thiophene Malonate () Malonate, Benzothiazole 92–127 1H-NMR: δ 7.2–7.8 (aromatic); IR: νC=O ~1700 cm⁻¹ 75–82

Analysis:

  • The target’s sulfonamide group would exhibit strong νS=O stretches (~1150–1200 cm⁻¹), distinct from ’s νC=S (1247–1255 cm⁻¹) and ’s νC=O (~1700 cm⁻¹) .
  • The hydroxypropyl group may introduce broad OH stretches (~3200–3600 cm⁻¹) absent in analogs.

Electronic and Solubility Properties

The benzo[b]thiophene moiety’s aromaticity may enhance π-π stacking, while the sulfonamide could improve aqueous solubility compared to ’s malonate esters .

Q & A

Basic: What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-methoxy-3-methylbenzenesulfonamide?

Methodological Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a benzo[b]thiophene-containing amine. For example:

Sulfonylation : React 4-methoxy-3-methylbenzenesulfonyl chloride with 2-(benzo[b]thiophen-2-yl)-2-hydroxypropylamine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the sulfonamide bond .

Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm purity via HPLC and elemental analysis.
Key Considerations : Optimize reaction time (6–12 hours) and temperature (0–25°C) to minimize side reactions like hydrolysis of the sulfonyl chloride .

Basic: How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR :
    • The benzo[b]thiophene protons appear as distinct aromatic signals (δ 7.2–8.1 ppm). The hydroxypropyl group shows a triplet for the CH₂ adjacent to the hydroxyl (δ 3.5–4.0 ppm) and a singlet for the hydroxyl proton (δ 2.5–3.0 ppm, exchangeable). The methoxy group (OCH₃) resonates at δ 3.8–4.0 ppm .
    • ¹³C-NMR confirms sulfonamide formation (C-SO₂-N at ~115–120 ppm) .
  • IR :
    • Sulfonamide S=O stretches appear as strong bands at 1320–1360 cm⁻¹ and 1140–1180 cm⁻¹. The hydroxyl group (OH) shows a broad peak at 3200–3400 cm⁻¹ .

Advanced: What computational methods predict the electronic properties of this sulfonamide?

Methodological Answer:
Density Functional Theory (DFT) using hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) is recommended:

Geometry Optimization : Use a basis set (e.g., 6-31G*) to minimize energy.

Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity. For sulfonamides, the electron-withdrawing sulfonyl group reduces HOMO energy (~-6.5 eV), influencing binding interactions .

Solvent Effects : Incorporate polarizable continuum models (e.g., PCM for acetonitrile) to simulate solvation .
Validation : Compare computed IR/NMR spectra with experimental data to refine functional choices .

Advanced: How can crystallographic analysis resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.
  • Structure Refinement : Apply the SHELX suite (SHELXL-2018 for refinement) to resolve torsional angles and hydrogen bonding. For example, the hydroxypropyl group may adopt a staggered conformation to minimize steric clash with the benzo[b]thiophene .
  • Key Metrics : Report R-factor (<5%), bond length deviations (±0.02 Å), and thermal displacement parameters (U_eq) to validate accuracy .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications :

  • Vary substituents on the benzene ring (e.g., replace methoxy with nitro or halogen groups) to alter electron density .
  • Substitute the benzo[b]thiophene with benzo[b]furan to assess π-stacking effects .

Biological Assays :

  • Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays.
  • Correlate IC₅₀ values with computed electrostatic potential maps to identify critical binding regions .

Data Analysis : Use multivariate regression to link structural descriptors (e.g., LogP, polar surface area) to activity .

Advanced: How to address solubility challenges in aqueous assays?

Methodological Answer:

Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) to maintain solubility .

Derivatization : Introduce hydrophilic groups (e.g., -SO₃H or -COOH) on the benzene ring while monitoring SAR trade-offs .

Dynamic Light Scattering (DLS) : Measure particle size in buffer to detect aggregation (threshold: <200 nm) .

Advanced: How to resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

  • Case Example : If experimental NMR chemical shifts deviate >0.5 ppm from DFT predictions:
    • Re-optimize Geometry : Use a higher-level basis set (e.g., 6-311++G**) or include solvent effects explicitly.
    • Check Tautomerism : For sulfonamides, confirm the absence of thione-thiol tautomerism via IR (absence of S-H stretch at ~2500 cm⁻¹) .
    • Cross-Validation : Compare with crystallographic data (e.g., bond lengths) to identify conformational discrepancies .

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